molecular formula C15H18O B12975860 5-Bicyclo[3.2.1]octanyl(phenyl)methanone CAS No. 58541-30-3

5-Bicyclo[3.2.1]octanyl(phenyl)methanone

Cat. No.: B12975860
CAS No.: 58541-30-3
M. Wt: 214.30 g/mol
InChI Key: ANNLOMWEALEPOK-UHFFFAOYSA-N
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Description

5-Bicyclo[321]octanyl(phenyl)methanone is a chemical compound characterized by a bicyclic structure fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bicyclo[3.2.1]octanyl(phenyl)methanone can be achieved through a [5+2] cascade approach. This method involves the oxidative dearomatization of phenyl-substituted cyclohexadienes, followed by a cyclization reaction to form the bicyclo[3.2.1]octane core . The reaction conditions typically include the use of oxidizing agents such as iodine or hypervalent iodine reagents, and the reactions are often carried out in solvents like dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bicyclo[3.2.1]octanyl(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of phenyl-substituted carboxylic acids.

    Reduction: Formation of phenyl-substituted alcohols.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

5-Bicyclo[3.2.1]octanyl(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a scaffold in drug design and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bicyclo[3.2.1]octanyl(phenyl)methanone involves its interaction with molecular targets through its bicyclic and phenyl structures. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction pathways where the compound influences cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane: Shares the bicyclic core but lacks the phenyl group.

    Phenylmethanone: Contains the phenyl group but lacks the bicyclic structure.

    Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.

Uniqueness

5-Bicyclo[3.2.1]octanyl(phenyl)methanone is unique due to the combination of its bicyclic structure and phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

58541-30-3

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

1-bicyclo[3.2.1]octanyl(phenyl)methanone

InChI

InChI=1S/C15H18O/c16-14(13-6-2-1-3-7-13)15-9-4-5-12(11-15)8-10-15/h1-3,6-7,12H,4-5,8-11H2

InChI Key

ANNLOMWEALEPOK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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